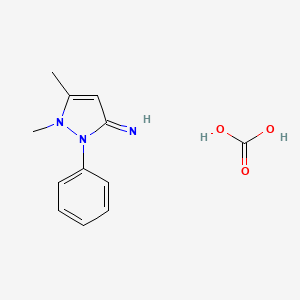![molecular formula C23H21N3O3 B6118573 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide is not fully understood. However, it has been shown to modulate the activity of several signaling pathways, including the NF-κB and MAPK pathways. 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of ERK1/2 and JNK. In addition, 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In addition, 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase.
实验室实验的优点和局限性
2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with good yield and purity. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit a range of pharmacological activities. However, there are also some limitations to using 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the mechanism of action of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide. One area of research is the potential use of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to fully understand the mechanism of action of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide and to optimize its pharmacological properties for potential therapeutic applications.
合成方法
The synthesis of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide involves the reaction of 2-aminobenzoxazole with 3-methoxybenzaldehyde, followed by the reaction of the resulting product with 4-pyridinepropanol. The final step involves the reaction of the product with 6-chloro-1-hexanoyl chloride to yield 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide. The synthesis of 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been optimized to yield a high purity product with good yield.
科学研究应用
2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects. 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. In addition, 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. 2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide has also been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-(3-methoxyphenyl)-N-(1-pyridin-4-ylpropyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-3-19(15-9-11-24-12-10-15)25-22(27)16-7-8-20-21(14-16)29-23(26-20)17-5-4-6-18(13-17)28-2/h4-14,19H,3H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCKFPLFDHXTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=CC3=C(C=C2)N=C(O3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6118504.png)
![N-ethyl-N-(4-pyridinylmethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6118512.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6118521.png)
![methyl 1-(3-{4-[(allylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6118525.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6118533.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6118541.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6118548.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6118575.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)
